beta-Ureidoisobutyric acid

Catalog No.
S591393
CAS No.
2905-86-4
M.F
C5H10N2O3
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Ureidoisobutyric acid

CAS Number

2905-86-4

Product Name

beta-Ureidoisobutyric acid

IUPAC Name

3-(carbamoylamino)-2-methylpropanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)

InChI Key

PHENTZNALBMCQD-UHFFFAOYSA-N

SMILES

CC(CNC(=O)N)C(=O)O

Synonyms

beta-UBA, beta-ureidoisobutyrate, beta-ureidoisobutyric acid

Canonical SMILES

CC(CNC(=O)N)C(=O)O

The exact mass of the compound beta-Ureidoisobutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

beta-Ureidoisobutyric acid (BUIB) is a critical ureidocarboxylic acid intermediate in the pyrimidine catabolic pathway, specifically generated during thymine degradation. With a molecular weight of 146.14 g/mol and high aqueous solubility, it serves as the direct physiological substrate for the enzyme beta-ureidopropionase (UPB1) [1]. In industrial and clinical laboratory procurement, highly pure BUIB (≥99.0% HPLC) is primarily sourced as an analytical reference standard for multiplexed LC-MS/MS and GC-MS workflows, where it is essential for diagnosing pyrimidine metabolism disorders and predicting 5-fluorouracil toxicity risks . Its precise role in mapping thymine flux makes it a non-substitutable reagent for metabolomic profiling, pharmacogenomic screening, and enzyme kinetic assays.

Procuring generic pyrimidine degradation intermediates, such as beta-ureidopropionic acid (BUP) or downstream beta-aminoisobutyric acid (BAIB), fails when specific thymine pathway validation is required. While BUP shares structural similarity as a ureidocarboxylic acid, it exclusively tracks uracil degradation and yields beta-alanine upon enzymatic hydrolysis, completely missing the thymine-to-BAIB metabolic flux [1]. Furthermore, relying on upstream precursors like dihydrothymine (DHT) introduces severe reproducibility issues, as DHT is highly sensitive to alkaline degradation and spontaneously converts to BUIB at elevated pH [2]. Consequently, direct procurement of pure BUIB is mandatory to establish accurate calibration curves, prevent cross-pathway interference, and ensure robust quantification in clinical and biochemical assays.

Mass Spectrometric Specificity for Multiplexed Diagnostics

In clinical LC-MS/MS assay development, beta-ureidoisobutyric acid (BUIB) demonstrates distinct mass spectrometric behavior compared to its closest structural analog, beta-ureidopropionic acid (BUP). Under negative electrospray ionization (ESI), BUIB yields a specific Multiple Reaction Monitoring (MRM) transition of 145.0 -> 102.0 Da, whereas BUP yields an MRM transition of 131.0 -> 88.0 Da [1]. This 14 Da mass difference, corresponding to the additional methyl group in BUIB, ensures zero cross-talk between the thymine and uracil degradation pathways during simultaneous quantification.

Evidence DimensionMRM Transition (Negative ESI)
Target Compound DataBUIB: 145.0 -> 102.0 Da
Comparator Or BaselineBUP: 131.0 -> 88.0 Da
Quantified Difference14 Da mass shift in both parent and daughter ions
ConditionsLC-MS/MS, negative ESI mode, 3 min acquisition windows

Procurement of BUIB as a discrete standard is essential for laboratories needing to multiplex pyrimidine assays without signal overlap.

Enzymatic Substrate Specificity for UPB1 Assays

BUIB serves as the specific physiological substrate for beta-ureidopropionase (UPB1) in the thymine catabolic pathway, yielding beta-aminoisobutyric acid (BAIB) and ammonia. In contrast, substituting BUIB with BUP redirects the enzymatic output entirely, as BUP hydrolysis yields beta-alanine instead of BAIB [1]. Because the accumulation of BUIB is a direct biomarker for UPB1 deficiency—a condition linked to severe 5-fluorouracil toxicity—kinetic assays must utilize BUIB to accurately model the thymine-specific bottleneck.

Evidence DimensionEnzymatic Hydrolysis Product (UPB1)
Target Compound DataBUIB yields beta-aminoisobutyric acid (BAIB)
Comparator Or BaselineBUP yields beta-alanine
Quantified DifferenceComplete divergence in downstream amino acid product
ConditionsIn vitro enzymatic assay with beta-ureidopropionase (UPB1)

Researchers screening UPB1 activity or modeling 5-fluorouracil toxicity must procure BUIB to accurately replicate thymine pathway dynamics.

pH-Dependent Stability and Artifact Prevention in Sample Handling

The stability of pyrimidine intermediates during sample preparation dictates the accuracy of metabolic profiling. Upstream precursors like dihydrothymine (DHT) are highly unstable under alkaline conditions and spontaneously degrade to form BUIB [1]. Consequently, precise quantification requires maintaining an acidic environment (e.g., pH < 4 using formic acid) to prevent artificial BUIB generation. Procuring high-purity BUIB allows laboratories to establish accurate baseline recovery rates and validate their acidic extraction protocols against DHT-induced artifacts.

Evidence DimensionChemical Stability (Artifact Formation)
Target Compound DataBUIB remains stable under acidic LC-MS/MS extraction (pH < 4)
Comparator Or BaselineDHT (precursor) degrades into BUIB at alkaline pH
Quantified DifferenceAlkaline sample preparation causes artificial inflation of BUIB levels via DHT degradation
ConditionsAqueous sample preparation for LC-MS/MS or GC-MS

Pure BUIB is required as a spike-in control to validate that sample extraction protocols are not artificially generating metabolites.

Reference Standard for Clinical LC-MS/MS Diagnostics

Due to its specific MRM transitions (145.0 -> 102.0 Da), BUIB is procured as a primary reference standard for diagnosing inborn errors of pyrimidine metabolism, specifically UPB1 deficiency. It is essential for ERNDIM Diagnostic Proficiency Testing and multiplexed urine profiling where distinguishing thymine degradation from uracil degradation is critical[1].

Pharmacogenomic Screening for 5-Fluorouracil Toxicity

BUIB accumulation is a direct predictor of patient phenotypes with enzyme deficiencies in pyrimidine metabolism. Clinical research laboratories procure BUIB to build calibration curves for assessing a patient's risk of severe toxicity prior to administering the antineoplastic agent 5-fluorouracil.

In Vitro UPB1 Enzyme Kinetic Assays

Because BUIB uniquely yields beta-aminoisobutyric acid (BAIB) upon hydrolysis, it is the mandatory substrate for biochemical assays measuring beta-ureidopropionase (UPB1) activity. It cannot be substituted by BUP, making it indispensable for structural biology and inhibitor screening targeting the carbon-nitrogen hydrolase superfamily [2].

Extraction Protocol Validation and Recovery Spiking

Because upstream precursors like DHT degrade into BUIB under alkaline conditions, analytical laboratories procure pure BUIB to validate sample preparation protocols. Spiking known concentrations of BUIB into acidic matrices (pH < 4) allows researchers to calculate true recovery rates and ensure extraction workflows do not artificially generate metabolites [3].

Physical Description

Solid

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2905-86-4

Wikipedia

3-ureidoisobutyric acid

Dates

Last modified: 08-15-2023

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